1-(4-Ethoxy-2,6-dimethylphenyl)ethanone

Description

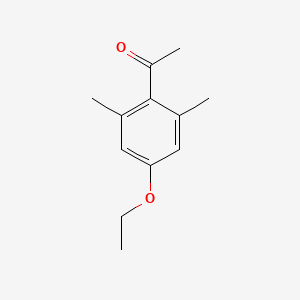

1-(4-Ethoxy-2,6-dimethylphenyl)ethanone is an acetophenone derivative with a phenyl ring substituted at the 4-position with an ethoxy group (–OCH₂CH₃) and methyl groups (–CH₃) at the 2- and 6-positions. The ethanone (acetyl) group is attached to the aromatic ring, making it a key structural motif in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

IUPAC Name |

1-(4-ethoxy-2,6-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-5-14-11-6-8(2)12(10(4)13)9(3)7-11/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPUGSXNZQJEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Ethoxy-2,6-dimethylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethoxy-2,6-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(4-Ethoxy-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(4-Ethoxy-2,6-dimethylphenyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

Medicine: Research into potential pharmaceutical applications includes exploring its activity as a precursor for drug development.

Industry: In industrial research, it is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of ketones. The pathways involved include the formation of enzyme-substrate complexes, followed by the conversion of the substrate to the product through a series of intermediate steps .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent type and position significantly influence physical properties such as solubility, melting point, and chemical reactivity.

Hydroxy vs. Alkoxy Substitutions

- 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone (): Substituents: 2-hydroxy, 4,6-dimethyl. Properties: The hydroxyl group increases polarity, enabling hydrogen bonding. Crystallographic studies reveal intermolecular hydrogen bonds and π-π stacking, affecting solubility and stability .

- 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (): Substituents: 4-hydroxy, 3,5-dimethoxy. Properties: Hydroxyl and methoxy groups create a balance between polarity and steric bulk. This compound is used as a pharmaceutical intermediate, suggesting stability under synthetic conditions .

Halogenated Analogs

- 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone (CAS 501659-26-3, ): Substituents: 3,5-dichloro, 2-hydroxy, 4,6-dimethyl. The hydroxyl group retains some polarity .

Methoxy vs. Ethoxy Substitutions

- 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone (CAS 7507-89-3, ): Substituents: 2,6-dihydroxy, 4-methoxy. Properties: Multiple hydroxyl groups confer high acidity (pKa ~8–10) and strong hydrogen-bonding capacity, impacting solubility in aqueous media . Contrast: The target compound’s ethoxy group provides steric bulk and reduced polarity compared to methoxy, altering reactivity in electrophilic substitution reactions.

α-Glucosidase Inhibition

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (9) (): Activity: Both exhibit α-glucosidase inhibitory activity (IC₅₀ ~0.28–1.34 μM), with hydroxylation at specific positions enhancing binding affinity. Methoxy groups at C-4 further optimize activity . Contrast: The target compound’s ethoxy group may reduce inhibitory potency due to decreased hydrogen-bonding capacity but could improve metabolic stability.

Biological Activity

1-(4-Ethoxy-2,6-dimethylphenyl)ethanone is a ketone compound that has garnered interest in various fields, including medicinal chemistry, agriculture, and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

This data suggests that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro. A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Receptor Modulation : It can potentially modulate receptors involved in pain and inflammation pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study assessed the efficacy of this compound against various bacterial strains. The results indicated significant antibacterial activity comparable to standard antibiotics.

- Case Study on Anti-inflammatory Properties : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a marked decrease in inflammatory markers compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.